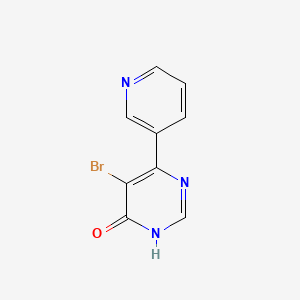

5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6BrN3O |

|---|---|

Molecular Weight |

252.07 g/mol |

IUPAC Name |

5-bromo-4-pyridin-3-yl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C9H6BrN3O/c10-7-8(12-5-13-9(7)14)6-2-1-3-11-4-6/h1-5H,(H,12,13,14) |

InChI Key |

CCWOTUMXQSOKKV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(C(=O)NC=N2)Br |

Origin of Product |

United States |

Strategic Synthetic Approaches to 5 Bromo 6 Pyridin 3 Yl Pyrimidin 4 Ol

Classical and Modern Methodologies for Pyrimidine (B1678525) Ring Construction

The synthesis of the pyrimidine nucleus is a cornerstone of heterocyclic chemistry. A multitude of methods have been established, ranging from classical condensation reactions to modern, more efficient protocols. These methodologies provide the foundational chemistry necessary for the eventual synthesis of complex derivatives such as 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol.

Cyclocondensation and Annulation Reactions in Pyrimidine Synthesis

Cyclocondensation reactions represent the most fundamental and widely employed method for constructing the pyrimidine ring. This approach typically involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a molecule containing an N-C-N fragment, such as urea (B33335), thiourea, or amidines. The Principal Synthesis, a classic example, involves the condensation of a β-dicarbonyl compound with an amidine, which directly yields a 2-substituted pyrimidine. Variations of this reaction are numerous and allow for the introduction of a wide range of substituents on the pyrimidine core.

Annulation reactions, another key strategy, build the pyrimidine ring onto a pre-existing structure. For instance, [5+1] annulation of enamidines with reagents like N,N-dimethylformamide dialkyl acetals can produce trisubstituted and tetrasubstituted pyrimidine derivatives. mdpi.com These reactions are valuable for creating highly decorated pyrimidine rings from readily available starting materials.

Multicomponent Reaction Strategies for Diverse Pyrimidine Scaffolds

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in building molecular complexity in a single step. nih.gov The Biginelli reaction is a classic MCR for pyrimidine synthesis, involving the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea. This reaction provides a straightforward route to dihydropyrimidinones, which can be subsequently oxidized to the corresponding pyrimidines.

More contemporary MCRs offer even greater versatility. For example, a regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been reported. nih.gov This process proceeds through a sequence of condensation and dehydrogenation steps, offering a sustainable and highly adaptable route to unsymmetrically substituted pyrimidines. nih.govorganic-chemistry.org Such strategies are particularly attractive for creating large libraries of diverse pyrimidine-based compounds for screening purposes. nih.gov

Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki, Sonogashira) in Halogenated Pyrimidines

Palladium-catalyzed cross-coupling reactions are indispensable for the functionalization of halogenated pyrimidines. The Suzuki-Miyaura coupling, which pairs a halo-pyrimidine with a boronic acid or ester, is a particularly robust method for forming C-C bonds and introducing aryl or heteroaryl substituents onto the pyrimidine ring. researchgate.net The reactivity of the halogen atom on the pyrimidine ring is position-dependent, often allowing for selective, sequential couplings on poly-halogenated substrates. mdpi.com

For the synthesis of a 6-(pyridin-3-yl)pyrimidine, a Suzuki coupling between a 6-halopyrimidine and pyridine-3-boronic acid would be a primary strategy. The choice of catalyst, base, and solvent is crucial for achieving high yields and preventing side reactions. mdpi.com Similarly, the Sonogashira coupling, which utilizes a terminal alkyne, can be employed to introduce alkynyl substituents, which can then be further elaborated.

Catalyst-Free and Environmentally Benign Synthetic Routes to Pyrimidine Derivatives

In line with the principles of green chemistry, significant effort has been directed towards developing catalyst-free and environmentally friendly methods for pyrimidine synthesis. researchgate.net These reactions often utilize water as a solvent or are performed under solvent-free conditions, reducing the environmental impact. researchgate.net For instance, the [5+1] annulation of enamidines with N,N-dimethylformamide dialkyl acetals can proceed under catalyst- and solvent-free conditions. mdpi.com Another approach involves a one-pot, three-component reaction of an aldehyde, malononitrile, and benzamidine (B55565) hydrochloride in the absence of a solvent, catalyzed by magnetic nanoparticles that can be easily recovered and reused. growingscience.com

Ultrasound and Microwave-Assisted Synthetic Protocols for Pyrimidines

The application of non-conventional energy sources like ultrasound and microwave irradiation has been shown to significantly accelerate the synthesis of pyrimidine derivatives. mdpi.comasianpubs.orgresearchgate.net Microwave-assisted synthesis, in particular, can dramatically reduce reaction times, often from hours to minutes, and improve yields by providing rapid and uniform heating. rsc.org The Biginelli reaction, as well as various cyclocondensation and cross-coupling reactions, have been successfully adapted to microwave conditions. nih.gov

Ultrasound irradiation promotes chemical reactions through acoustic cavitation, which can enhance mass transfer and increase reaction rates. This technique has been successfully applied to the synthesis of pyrimidines and their fused derivatives, offering advantages such as shorter reaction times and milder conditions compared to conventional heating methods.

Directed Synthesis of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol

Step 1: Synthesis of 6-(pyridin-3-yl)pyrimidin-4-ol

A viable method for constructing the core structure is through a cyclocondensation reaction. This would likely involve the reaction of a β-ketoester bearing a pyridin-3-yl group with a suitable N-C-N synthon. For example, ethyl 3-(pyridin-3-yl)-3-oxopropanoate could be condensed with formamidine (B1211174) or S-methylisothiourea.

Alternatively, a Suzuki cross-coupling reaction could be employed. This would start with a pre-formed pyrimidine ring halogenated at the 6-position, such as 6-chloropyrimidin-4-ol. This intermediate could then be coupled with pyridine-3-boronic acid in the presence of a palladium catalyst to install the pyridinyl moiety.

Step 2: Bromination of 6-(pyridin-3-yl)pyrimidin-4-ol

With the 6-(pyridin-3-yl)pyrimidin-4-ol core in hand, the final step would be the introduction of the bromine atom at the 5-position. Pyrimidin-4-ones are known to undergo electrophilic substitution, and the C-5 position is typically the most reactive site. A common brominating agent for this transformation is N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile (B52724) or dimethylformamide. The reaction conditions would need to be carefully controlled to ensure selective monobromination.

Precursor Selection and Preparation for the Pyrimidin-4-ol Core Assembly

The formation of the central pyrimidin-4-ol ring is a critical step in the synthesis of the target compound. A common and effective method for constructing this core involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related nitrogen-containing species. For instance, derivatives of malonic acid or acetoacetic esters can serve as the three-carbon component, while urea, thiourea, or guanidine (B92328) can provide the N-C-N fragment.

One plausible synthetic route could commence with the reaction of a β-keto ester with an appropriate amidine. The selection of these precursors is guided by the desired substitution pattern on the final pyrimidine ring. For the synthesis of 6-substituted pyrimidin-4-ones, a β-keto ester bearing the desired substituent at the appropriate position would be the precursor of choice.

Recent advancements in synthetic methodologies have also explored microwave-assisted cyclization reactions, which can offer faster and more efficient access to pyrimidine scaffolds. These methods often utilize fluorinated building blocks to introduce specific functionalities.

Regioselective Introduction of the Bromine Atom at C5 of the Pyrimidine Ring

With the pyrimidin-4-ol core established, the next strategic step is the regioselective introduction of a bromine atom at the C5 position. Electrophilic aromatic bromination is a widely used method for this transformation. mdpi.com The reactivity of the pyrimidine ring is influenced by the existing substituents, and the C5 position is often susceptible to electrophilic attack.

Various brominating agents can be employed, with N-bromosuccinimide (NBS) being a common and effective choice. The reaction is typically carried out in a suitable solvent, such as acetonitrile or dimethylformamide (DMF). mdpi.comnih.gov The use of Lewis acids can sometimes enhance the efficiency of the bromination. nih.gov Other reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) have also been successfully used for the C5 bromination of pyrimidine nucleosides. nih.gov The choice of the brominating agent and reaction conditions is crucial to ensure high regioselectivity and avoid unwanted side reactions.

Palladium-Catalyzed Coupling for Pyridin-3-yl Moiety Introduction at C6

The introduction of the pyridin-3-yl group at the C6 position of the pyrimidine ring is typically achieved through a palladium-catalyzed cross-coupling reaction. This powerful synthetic tool allows for the formation of carbon-carbon bonds between an aryl or heteroaryl halide (or triflate) and an organometallic reagent. The Suzuki-Miyaura coupling, which utilizes a boronic acid or its ester, is a frequently employed method for such transformations. mdpi.com

In the context of synthesizing 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol, a precursor such as 5-bromo-6-chloropyrimidin-4-ol or a related derivative would be reacted with pyridin-3-ylboronic acid in the presence of a palladium catalyst, a suitable ligand, and a base. The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and selectivity. Catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used. mdpi.comnih.gov

The reactivity of different halogen substituents on the pyrimidine ring can be exploited for selective coupling. For instance, in a dihalogenated pyrimidine, the C6 position can be more reactive towards palladium-catalyzed coupling than other positions, allowing for regioselective introduction of the pyridin-3-yl group.

Strategic Derivatization of the Pyrimidin-4-one Tautomer for the Hydroxy Group at C4

Pyrimidin-4-ols exist in tautomeric equilibrium with their corresponding pyrimidin-4(3H)-one form. The predominant tautomer can be influenced by factors such as the solvent and the presence of other substituents on the ring. For the purpose of this article, "pyrimidin-4-ol" refers to this tautomeric mixture.

In many synthetic sequences, the pyrimidin-4-one is the direct product of the initial cyclization reaction. The hydroxyl group at C4 is thus an inherent feature of the core structure. However, in some strategies, it may be necessary to protect the hydroxyl group to prevent interference with subsequent reactions, such as the palladium-catalyzed coupling. Common protecting groups for hydroxyl functions include ethers or silyl (B83357) ethers. The protecting group would then be removed in a final deprotection step to yield the desired 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol.

Alternatively, if a 4-chloropyrimidine (B154816) is used as a precursor for the C6 coupling, a subsequent nucleophilic aromatic substitution or hydrolysis step would be required to introduce the hydroxyl group at the C4 position.

Optimization of Reaction Parameters in the Synthesis of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol

Catalyst Screening and Ligand Design for Enhanced Reaction Efficiency

The palladium-catalyzed cross-coupling reaction is a pivotal step in the synthesis, and its success is heavily reliant on the catalytic system. A variety of palladium sources can be screened, including palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). mdpi.combeilstein-journals.org

The choice of ligand is equally critical, as it influences the stability, activity, and selectivity of the palladium catalyst. Phosphine-based ligands, such as triphenylphosphine (B44618) (PPh₃) and more electron-rich and sterically demanding ligands like XPhos, have been shown to be effective in similar cross-coupling reactions. researchgate.net The use of N-heterocyclic carbene (NHC) ligands has also gained prominence due to their ability to promote challenging coupling reactions. nsf.gov Screening a range of ligands with varying electronic and steric properties is essential to identify the optimal conditions for the coupling of the pyridin-3-yl moiety to the pyrimidine core.

For instance, in the Suzuki coupling of 6-bromo-4-chlorothienopyrimidine, the choice of palladium catalyst and ligand significantly impacted the selectivity of the reaction. researchgate.net Less electron-rich palladium-ligand complexes favored mono-arylation at the C-6 position. researchgate.net

Solvent Effects and Reaction Medium Engineering for Improved Selectivity

The solvent system can have a profound impact on the rate, yield, and selectivity of the synthetic transformations. For the palladium-catalyzed coupling, a mixture of an organic solvent and an aqueous base is often employed. Solvents such as 1,4-dioxane, toluene, and dimethylformamide (DMF) are commonly used. mdpi.comnih.gov The water content in the reaction mixture can be a critical parameter to control, as it can influence the solubility of the reagents and the activity of the catalyst.

In some cases, the use of phase-transfer catalysts can be beneficial, particularly when dealing with reactants of differing polarities. The choice of base, such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄), can also significantly affect the outcome of the reaction and should be optimized. mdpi.comnih.gov

For the bromination step, the polarity of the solvent can influence the reactivity of the brominating agent and the regioselectivity of the reaction. Aprotic solvents are generally preferred for reactions involving N-bromosuccinimide. mdpi.com

Influence of Temperature, Pressure, and Reaction Time on Product Yield

The influence of temperature, pressure, and reaction time on the yield of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol is critical for the successful synthesis of this compound. These parameters are interdependent and must be carefully optimized for each step of the synthetic route.

Temperature: In chemical reactions, temperature plays a pivotal role in determining the reaction rate and selectivity. For the synthesis of pyrimidine derivatives, a specific temperature range is often required to overcome the activation energy barrier without promoting decomposition or side reactions. For instance, in a potential Suzuki-Miyaura coupling step to introduce the pyridin-3-yl group, the temperature would need to be high enough to facilitate the catalytic cycle, but not so high as to cause degradation of the catalyst or reactants.

Pressure: While many organic reactions are performed at atmospheric pressure, in some cases, applying elevated pressure can be advantageous. For reactions involving gaseous reagents or where the transition state has a smaller volume than the reactants, increased pressure can enhance the reaction rate and yield. However, for the likely solution-phase synthesis of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol, pressure is not expected to be a primary parameter for optimization unless volatile reagents are used at temperatures above their boiling points.

A hypothetical optimization study for a key synthetic step might yield data similar to that presented in the interactive table below, illustrating the interplay between these parameters.

Table 1: Hypothetical Optimization of a Synthetic Step for 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol Note: This data is illustrative and not based on experimental results for the specific compound.

Impact of Reagent Stoichiometric Ratios on Reaction Outcome

The stoichiometric ratio of reactants is a fundamental aspect of chemical synthesis that directly influences the reaction outcome, including product yield and purity. In the synthesis of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol, the precise molar ratios of the starting materials, catalysts, and any additional reagents must be carefully controlled.

For example, in a potential condensation reaction to form the pyrimidine ring, an excess of one reactant might be used to drive the reaction to completion, but this could also lead to the formation of byproducts if the excess reagent can react further with the product. In a cross-coupling reaction, the ratio of the aryl halide, the boronic acid (or other organometallic reagent), the palladium catalyst, and the base are all critical. An insufficient amount of catalyst will result in a slow or incomplete reaction, while too much can be economically inefficient and may lead to difficulties in purification. The amount of base is also crucial for the efficiency of the catalytic cycle.

An optimization study would systematically vary the stoichiometric ratios of the key reagents to identify the conditions that provide the highest yield of the desired product with the minimal formation of impurities. The results of such a study could be tabulated to provide a clear overview of the impact of stoichiometry on the reaction.

Table 2: Hypothetical Impact of Reagent Stoichiometry on Product Yield Note: This data is illustrative and not based on experimental results for the specific compound.

By systematically optimizing these reaction parameters, a robust and efficient synthesis of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol can be developed, ensuring high yields and purity of the final product.

Elucidation of Reaction Mechanisms in the Synthesis and Transformation of 5 Bromo 6 Pyridin 3 Yl Pyrimidin 4 Ol

Nucleophilic Aromatic Substitution Mechanisms in 5-Bromopyrimidines

Nucleophilic substitution is a cornerstone of pyrimidine (B1678525) chemistry. The electron-withdrawing nature of the ring nitrogens makes the carbon atoms, especially C2, C4, and C6, electrophilic and thus susceptible to attack by nucleophiles. wikipedia.org For 5-bromopyrimidines, this can proceed through several distinct mechanisms.

A significant pathway in the nucleophilic substitution of some pyrimidine derivatives is the SN(ANRORC) mechanism, which stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure. wikipedia.org This mechanism is distinct from a direct substitution pathway and has been extensively studied in reactions involving metal amides, like sodium amide, and substituted pyrimidines. wikipedia.org

The process begins with the nucleophilic addition to an electron-deficient carbon, leading to the formation of a sigma complex. However, instead of direct expulsion of the leaving group, the pyrimidine ring opens. This ring-opened intermediate, often a nitrile, can then undergo tautomerization before closing again to form the final product, but with one of the original ring nitrogen atoms displaced to an exocyclic position. wikipedia.org

Evidence for this mechanism in 5-bromopyrimidines has been established through isotopic labeling studies. For instance, the reaction of 5-bromo-4-t-butyl[1(3)-¹⁵N]pyrimidine with potassium amide in liquid ammonia (B1221849) was shown to proceed to a significant extent via an SN(ANRORC) mechanism. researchgate.net Isotope scrambling experiments, where the ¹⁵N label was found in the exocyclic amino group of the product, provided clear evidence that the ring had opened and reclosed, a hallmark of the ANRORC pathway. wikipedia.orgresearchgate.net This finding was crucial as it revised the previously accepted "hetaryne mechanism" for this specific transformation. researchgate.net

The more conventional mechanism for nucleophilic substitution on aromatic rings is the direct SNAr (Addition-Elimination) pathway. chemistrysteps.comlibretexts.org This two-step process is highly relevant for pyrimidines due to their π-deficient nature. wikipedia.org

The mechanism involves:

Addition: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group (e.g., bromine), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org The presence of electron-withdrawing groups, including the ring nitrogen atoms themselves, helps to stabilize this intermediate.

Elimination: The leaving group is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the final substitution product. chemistrysteps.comlibretexts.org

In systems like 5-bromopyrimidines, the SNAr pathway competes with the ANRORC mechanism. The predominant pathway can depend on factors such as the specific nucleophile, the substitution pattern on the pyrimidine ring, and the reaction conditions, including temperature. researchgate.net For example, while strong bases like potassium amide can favor the ANRORC mechanism, other nucleophiles may favor the direct SNAr pathway. researchgate.netmdpi.com The regioselectivity of SNAr reactions on substituted pyrimidines is a critical consideration, as seen in the case of 5-substituted-2,4-dichloropyrimidines, where the site of substitution can be controlled by the choice of nucleophile. nih.gov

| Feature | ANRORC Mechanism | Direct SNAr Mechanism |

|---|---|---|

| Intermediate | Open-ring species (e.g., nitrile) | Meisenheimer complex (anionic sigma complex) |

| Ring Integrity | Ring is opened and then re-closed | Ring remains intact throughout the reaction |

| Fate of Ring Atoms | Can result in the exchange of a ring heteroatom with an exocyclic atom | All original ring atoms are retained |

| Key Evidence | Isotope scrambling experiments | Isolation or spectroscopic observation of Meisenheimer complexes |

| Typical Conditions | Often involves strong nucleophiles/bases like sodium amide at low temperatures | Common with a wide range of nucleophiles (amines, alkoxides, etc.) |

Electrophilic Activation and Reactivity of Pyrimidine Rings

Due to the electron-withdrawing effect of the two nitrogen atoms, the pyrimidine ring is highly deactivated towards electrophilic attack. wikipedia.orgresearchgate.net Electrophilic substitution, when it does occur, is most facile at the C5 position, which is the least electron-deficient. wikipedia.org To overcome this inherent lack of reactivity, activation of the pyrimidine ring is often necessary.

A powerful method for functionalizing 5-bromopyrimidine (B23866) involves electrophilic activation using strong Brønsted acids. nih.govresearchgate.net In this approach, 5-bromopyrimidine can act as an electrophile in a Friedel-Crafts-type alkylation reaction with electron-rich arenes. The reaction, catalyzed by acids such as polyphosphoric acid (PPA) or methanesulfonic acid, proceeds via the formation of a 1,6-dihydropyrimidine intermediate. nih.govresearchgate.net

The key to the Brønsted acid-catalyzed reactions described above is the formation of a highly reactive pyrimidinium species. nih.govresearchgate.net The mechanism proceeds via the protonation of one of the pyrimidine ring's nitrogen atoms by the strong acid. nih.govorganic-chemistry.org

This protonation further withdraws electron density from the ring, significantly increasing its electrophilicity. The resulting pyrimidinium cation is a potent electrophile that can be attacked by weak nucleophiles, such as electron-rich aromatic compounds (e.g., phenols, anilines, naphthalenes). nih.govresearchgate.net The attack by the arene on the protonated 5-bromopyrimidine leads to the formation of the dihydropyrimidine (B8664642) intermediate, which is then aromatized to complete the substitution. nih.govresearchgate.net This strategy effectively transforms the typically nucleophilic arene into the attacking species and the electron-poor pyrimidine into the electrophilic substrate.

| Arene Nucleophile | Acid Catalyst | Oxidizing Agent | Product | Yield |

|---|---|---|---|---|

| Phenol | PPA | K₃[Fe(CN)₆] | 5-Bromo-6-(4-hydroxyphenyl)pyrimidine | 60% |

| Anisole | PPA | K₃[Fe(CN)₆] | 5-Bromo-6-(4-methoxyphenyl)pyrimidine | 71% |

| N,N-Dimethylaniline | PPA | K₃[Fe(CN)₆] | 5-Bromo-6-(4-(dimethylamino)phenyl)pyrimidine | 85% |

| 2-Naphthol | PPA | K₃[Fe(CN)₆] | 5-Bromo-6-(2-hydroxynaphthalen-1-yl)pyrimidine | 89% |

| p-Cresol | MsOH | MnO₂ | 5-Bromo-6-(4-hydroxy-3-methylphenyl)pyrimidine | 72% |

Mechanistic Pathways for Pyrimidine Ring Formation

The synthesis of the pyrimidine core itself is a fundamental process in heterocyclic chemistry. The most common and versatile method for constructing the pyrimidine ring is the condensation of a three-carbon component with a compound containing an N-C-N fragment. wikipedia.org This is often referred to as the principal synthesis. wikipedia.org

A widely used variation is the Pinner synthesis, which involves the reaction between a 1,3-dicarbonyl compound (or its equivalent, like a β-keto ester or malonic ester) and an amidine. slideshare.netmdpi.com The general mechanism for this cyclization involves a series of condensation and dehydration steps:

Nucleophilic Attack: One of the nitrogen atoms of the amidine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.

Intermediate Formation: This attack forms a tetrahedral intermediate, which then eliminates a molecule of water to form an enamine or a related unsaturated intermediate.

Intramolecular Cyclization: The second nitrogen atom of the amidine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl group.

Dehydration/Aromatization: The resulting cyclic intermediate undergoes a final dehydration step to form the stable, aromatic pyrimidine ring.

This synthetic strategy allows for the creation of a wide variety of substituted pyrimidines by simply changing the 1,3-dicarbonyl and amidine starting materials. mdpi.comresearchgate.net

Detailed Studies of Cyclization and Condensation Mechanisms

The formation of the pyrimidin-4-ol ring system is a cornerstone of the synthesis of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol. This process typically proceeds through a cyclocondensation reaction, a class of reactions that combines cyclization and condensation. While direct mechanistic studies on the specific synthesis of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol are not extensively documented in the literature, the mechanism can be elucidated by analogy to well-established pyrimidine synthesis protocols.

A plausible synthetic pathway involves the condensation of a β-ketoester or a related 1,3-dicarbonyl compound bearing a pyridin-3-yl substituent with an amidine or a related nitrogen-containing species. The mechanism of such a reaction can be broken down into several key steps. Initially, the reaction is believed to proceed via a Michael-type addition of the amidine to an activated olefin, which is then followed by an intramolecular cyclization. The rate-limiting step in many pyrimidine condensations has been identified as the final aromatization step. Spectroscopic studies on related systems have indicated a solvent-dependent equilibrium between the amidine and the alkoxide base, where the rate of aromatization is optimized when the equilibrium strongly favors the amidine anion.

In a related context, the Dieckmann condensation, an intramolecular Claisen condensation of diesters, provides a useful model for understanding the cyclization process. The mechanism involves the formation of an enolate, followed by an intramolecular nucleophilic attack to form a cyclic β-keto ester. This is then followed by deprotonation and subsequent protonation to yield the final product. libretexts.org While not a direct analogy, the fundamental steps of enolate formation and intramolecular nucleophilic attack are relevant to the cyclization portion of the pyrimidin-4-ol synthesis.

Table 1: Key Mechanistic Steps in a Plausible Cyclocondensation for 6-(pyridin-3-yl)pyrimidin-4-ol Synthesis

| Step | Description | Intermediate/Transition State |

| 1. Nucleophilic Attack | The amidine nitrogen attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound. | Tetrahedral intermediate |

| 2. Dehydration | Elimination of a water molecule to form a vinylogous amide intermediate. | Iminium ion intermediate |

| 3. Intramolecular Cyclization | The second nitrogen of the amidine attacks the remaining carbonyl carbon. | Cyclic hemiaminal intermediate |

| 4. Aromatization | Elimination of a second molecule of water to form the stable pyrimidin-4-ol ring. | Aromatized pyrimidin-4-ol |

Computational studies, such as Density Functional Theory (DFT) calculations, on related pyrimidine and pyridine (B92270) syntheses have been instrumental in mapping out the reaction pathways and identifying the transition states. rsc.org For instance, DFT studies on the formation of pyrazolo[3,4-d]pyrimidines have elucidated the intermediates and the role of catalysts in the heterocyclization process. mdpi.com Such computational approaches could be invaluable in providing a more detailed, quantitative understanding of the cyclization and condensation mechanisms leading to 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol.

Mechanistic Insights into Transition Metal-Catalyzed Coupling Reactions

The bromine atom at the 5-position of the pyrimidin-4-ol ring serves as a versatile handle for introducing further molecular complexity through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a particularly powerful tool for this purpose. mdpi.comnih.gov The coupling of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol with a suitable boronic acid, for example, would allow for the introduction of a wide range of substituents at the 5-position.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide (in this case, the 5-bromopyrimidin-4-ol (B11922) derivative) to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in a square planar palladium(II) complex.

Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. This is often the rate-determining step and is typically facilitated by a base. The base activates the organoboron compound, making the organic group more nucleophilic and facilitating its transfer to the palladium center. Mechanistic studies on the Suzuki-Miyaura coupling of bromopyridines have identified transient intermediates in the transmetalation step, providing valuable insights into this crucial phase of the reaction. researchgate.net

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex to form the new carbon-carbon bond of the product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Table 2: Catalytic Cycle of the Suzuki-Miyaura Coupling

| Step | Reactants | Catalyst State | Product of Step |

| Oxidative Addition | 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol | Pd(0) | Aryl-Pd(II)-Br complex |

| Transmetalation | Aryl-Pd(II)-Br complex, Organoboron reagent, Base | Pd(II) | Diaryl-Pd(II) complex |

| Reductive Elimination | Diaryl-Pd(II) complex | Pd(II) | Coupled Product, Pd(0) |

The efficiency and selectivity of the Suzuki-Miyaura coupling can be influenced by various factors, including the choice of catalyst, ligands, base, and solvent. For heteroaromatic substrates like 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol, the nitrogen atoms in the rings can coordinate to the palladium center, potentially influencing the catalytic activity. DFT studies have been employed to investigate the structural and electronic aspects of such interactions in similar systems, helping to rationalize the observed reactivity. mdpi.com

Isotopic Labeling and Kinetic Studies for Mechanistic Validation

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. nih.gov In the context of the synthesis of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol, isotopic labeling could be employed to validate the proposed cyclization and condensation mechanisms. For instance, by using a 15N-labeled amidine, it would be possible to track the incorporation of the nitrogen atoms into the pyrimidine ring, confirming the proposed mode of cyclization. Similarly, labeling one of the carbonyl carbons of the 1,3-dicarbonyl precursor with 13C would allow for the determination of its final position in the pyrimidin-4-ol ring.

Kinetic studies, which measure the rate of a reaction and its dependence on the concentration of reactants and catalysts, can provide quantitative insights into the reaction mechanism. For the cyclocondensation reaction, kinetic analysis could help to identify the rate-determining step. For example, if the reaction rate is found to be dependent on the concentration of the amidine but independent of the concentration of the 1,3-dicarbonyl compound at high concentrations, it would suggest that the initial nucleophilic attack by the amidine is not the rate-limiting step.

In the case of the transition metal-catalyzed coupling reactions, kinetic studies are instrumental in understanding the intricacies of the catalytic cycle. By systematically varying the concentrations of the substrate, the organoboron reagent, the catalyst, and the base, it is possible to derive a rate law that is consistent with a particular mechanistic model. For example, a first-order dependence on the catalyst and the aryl halide, and a zero-order dependence on the boronic acid at high concentrations, would suggest that the oxidative addition is the rate-determining step.

Advanced Derivatization and Synthetic Transformations of 5 Bromo 6 Pyridin 3 Yl Pyrimidin 4 Ol

Post-Synthetic Modification of the Pyrimidine (B1678525) Core

The pyrimidine core of the molecule is a primary target for derivatization, with the C5-bromo substituent and the C4-hydroxyl group being the most prominent sites for chemical manipulation.

The bromine atom at the C5 position of the pyrimidine ring is a key handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrimidine ring enhances the reactivity of the C5-Br bond in oxidative addition to a palladium(0) catalyst. This enables a range of C-C and C-N bond-forming reactions.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the 5-bromopyrimidine (B23866) core with a variety of aryl or heteroaryl boronic acids or esters. This method is a robust strategy for synthesizing bi-aryl and hetero-biaryl structures. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base to facilitate the transmetalation step. The combination of Suzuki cross-coupling with other reactions is a convenient method for synthesizing substituted pyrimidines. researchgate.net

Sonogashira Coupling: To introduce alkynyl functionalities at the C5 position, the Sonogashira coupling is the method of choice. This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst (typically CuI). rsc.orgsoton.ac.uk This transformation is valuable for creating rigid, linear extensions to the molecular scaffold, which can be useful for probing biological interactions or for constructing advanced materials. rsc.org The reaction is generally tolerant of various functional groups. soton.ac.uk

Buchwald-Hartwig Amination: This reaction provides a powerful route to synthesize C-N bonds, allowing for the introduction of primary or secondary amines at the C5 position. wikipedia.orgacsgcipr.org The development of specialized phosphine (B1218219) ligands has significantly expanded the scope of this reaction, enabling the coupling of a wide array of amines with aryl halides under relatively mild conditions. libretexts.orgjk-sci.com This is a key transformation for creating derivatives with altered solubility, basicity, and hydrogen-bonding capabilities.

| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Product Functionality |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Na₂CO₃, K₂CO₃, Cs₂CO₃ | C5-Aryl/Heteroaryl |

| Sonogashira | R-C≡CH | Pd(PPh₃)₂Cl₂/CuI | Et₃N, DIPEA | C5-Alkynyl |

| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃/XPhos, RuPhos | NaOt-Bu, K₃PO₄ | C5-Amino |

The pyrimidin-4-ol group can undergo various transformations, most notably O-functionalization reactions such as alkylation. However, the tautomeric nature of the pyrimidin-4-ol moiety presents a significant challenge, as alkylation can occur at either the exocyclic oxygen (O-alkylation) or one of the ring nitrogens (N-alkylation). nih.govacs.org The regioselectivity of this reaction is highly dependent on the substrate, alkylating agent, solvent, and base used.

Direct alkylation of pyrimidinones (B12756618) with alkyl halides often yields a mixture of N- and O-alkylated products. acs.org To achieve selective O-alkylation, specific strategies may be required. For instance, using a convergent strategy where a pre-functionalized alkylating agent is reacted with the pyrimidinone can favor the desired O-substituted product. acs.org The choice of leaving group on the alkylating agent can also influence the reaction's efficiency, with iodides generally providing better yields than chlorides or bromides. nih.govacs.org The formation of pyrimidine ethers through O-functionalization significantly alters the compound's properties, removing the acidic proton and eliminating the possibility of keto-enol tautomerism.

The 4-hydroxypyrimidine (B43898) portion of the molecule exists in a dynamic equilibrium between its enol (pyrimidin-4-ol) and keto (pyrimidin-4(1H)-one or pyrimidin-4(3H)-one) forms. researchgate.netchemicalbook.com This phenomenon, known as lactam-lactim tautomerism, is a critical aspect of its chemical behavior, influencing its reactivity, aromaticity, and intermolecular interactions. scispace.comwisdomlib.org

The position of this equilibrium can be influenced by several factors, including the solvent, temperature, and the electronic nature of substituents on the pyrimidine ring. researchgate.netscispace.com In the gas phase and in solution, the pyrimidin-4-one (keto) form is often found to be more stable than the 4-hydroxypyrimidine (enol) form. researchgate.netchemicalbook.com The equilibrium can be studied using various spectroscopic techniques, such as UV-vis and 2D IR spectroscopy, complemented by computational methods like Density Functional Theory (DFT) calculations. nih.gov For 4-pyrimidinone itself, two different lactam forms can exist depending on which nitrogen atom is protonated (N1H or N3H). nih.gov The presence of the C5-bromo and C6-pyridinyl substituents on the target molecule will modulate the electron density of the ring, thereby influencing the relative stability of the different tautomers. Understanding and controlling this tautomeric equilibrium is essential for predictable derivatization and for interpreting structure-activity relationships in medicinal chemistry contexts. nih.govacs.org

Chemical Transformations of the Pyridin-3-yl Substituent

The pyridin-3-yl moiety provides additional opportunities for structural modification, distinct from the pyrimidine core.

The pyridine (B92270) ring, being relatively electron-deficient, is generally resistant to electrophilic substitution but is amenable to functionalization via C-H activation or metallation. uoanbar.edu.iq

Directed Ortho-Lithiation: This is a powerful strategy for regioselective functionalization of pyridine rings. clockss.org In a 3-substituted pyridine, lithiation typically occurs at the more acidic C2 or C4 positions. The choice of the lithiating agent, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), and the reaction conditions are crucial to avoid nucleophilic addition to the C=N bond of the pyridine ring. clockss.orguwindsor.ca The resulting organolithium intermediate can be quenched with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂) to install new functional groups. researchgate.net

Transition Metal-Catalyzed C-H Activation: In recent years, transition-metal catalysis has emerged as a premier tool for the direct functionalization of C-H bonds. beilstein-journals.orgnih.govacs.org For a 3-substituted pyridine, palladium, rhodium, or iridium catalysts can direct arylation, alkenylation, or alkylation to the C2 or C4 positions. nih.govchemrxiv.org These reactions offer high atom economy and can often be performed on substrates with sensitive functional groups. The regioselectivity is controlled by the catalyst, ligands, and directing groups within the substrate. acs.org

| Method | Reagent/Catalyst | Position of Functionalization | Potential Electrophiles/Coupling Partners |

|---|---|---|---|

| Directed Lithiation | LDA, LTMP, n-BuLi | C2 or C4 | D₂O, MeI, RCHO, CO₂, Me₃SiCl |

| C-H Arylation | Pd(OAc)₂, Rh(III) complexes | C2 or C4 | Aryl halides, Arylboronic acids |

| C-H Alkenylation | Pd(OAc)₂, Ru(II) complexes | C2 or C4 | Alkenes (e.g., acrylates) |

The lone pair of electrons on the nitrogen atom of the pyridine ring is basic and nucleophilic, allowing it to act as a ligand in coordination complexes with various metal ions. wikipedia.orgnih.gov This reactivity is analogous to that of tertiary amines. wikipedia.org

The formation of transition metal complexes can serve multiple purposes. wikipedia.org Firstly, coordination to a metal center can alter the electronic properties of the pyridine ring, potentially activating it towards or deactivating it from certain reactions. Secondly, these complexes themselves can have interesting properties, such as catalytic activity or utility in materials science. ekb.egjscimedcentral.com The pyridine nitrogen can coordinate to a wide range of transition metals, including but not limited to palladium, platinum, rhodium, iridium, copper, and nickel. wikipedia.orgjscimedcentral.com The geometry of the resulting complex (e.g., square planar, tetrahedral, octahedral) depends on the metal ion, its oxidation state, and the other ligands present. wikipedia.orgjscimedcentral.com Furthermore, the nitrogen atom can be alkylated to form pyridinium (B92312) salts, which introduces a positive charge and significantly modifies the molecule's reactivity and physical properties. wikipedia.org

Sophisticated Spectroscopic and Chromatographic Methodologies for Structural Characterization of 5 Bromo 6 Pyridin 3 Yl Pyrimidin 4 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds in solution. numberanalytics.com For a molecule like 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol, a combination of one-dimensional (1D) and multidimensional (2D) NMR experiments is essential to assign all proton (¹H) and carbon (¹³C) signals and to confirm the connectivity between the pyrimidine (B1678525) and pyridine (B92270) moieties. researchgate.netipb.pt

While standard ¹H and ¹³C NMR spectra provide initial information, advanced 1D techniques are required for a more profound structural analysis.

¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show distinct signals for the protons on both the pyrimidine and pyridine rings. The pyridine ring protons would exhibit characteristic coupling patterns (doublet, triplet, doublet of doublets), while the pyrimidine ring would show a singlet for its lone proton. The exact chemical shifts are influenced by the electronic effects of the bromine atom, the hydroxyl/oxo group, and the adjacent aromatic ring. The ¹³C NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom bonded to the bromine (C5) would be significantly influenced by the halogen's electronegativity and heavy atom effect.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are crucial for differentiating between carbon types. A DEPT-135 experiment would show positive signals for CH carbons and negative signals for CH₂ carbons (none in this molecule), while quaternary carbons would be absent. A DEPT-90 experiment would only show signals for CH carbons. This technique is invaluable for correctly assigning the protonated carbons in both aromatic rings. rsc.org

NOE (Nuclear Overhauser Effect) Experiments: 1D NOE difference experiments can establish through-space proximity between specific protons. diva-portal.org For instance, irradiating the proton at the 2-position of the pyridine ring (H2') might show an NOE enhancement for the proton at the 2-position of the pyrimidine ring (H2), confirming their spatial closeness and helping to define the molecule's preferred conformation around the C6-C3' bond.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and DEPT-135 Data for 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol

| Atom | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | DEPT-135 |

|---|---|---|---|

| C2 | - | ~150-160 | Quaternary C |

| H2 | ~8.0-8.5 | - | - |

| C4 | - | ~160-170 (C=O) | Quaternary C |

| C5 | - | ~100-110 | Quaternary C |

| C6 | - | ~155-165 | Quaternary C |

| C2' | - | ~148-152 | CH |

| H2' | ~8.8-9.2 | - | - |

| C3' | - | ~130-135 | Quaternary C |

| C4' | - | ~135-140 | CH |

| H4' | ~8.0-8.4 | - | - |

| C5' | - | ~123-128 | CH |

| H5' | ~7.4-7.8 | - | - |

| C6' | - | ~147-151 | CH |

Note: Predicted values are based on general principles for heterocyclic compounds and may vary based on solvent and experimental conditions.

For complex molecules, 2D NMR experiments are indispensable for mapping the complete bonding framework. youtube.comscience.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu For 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol, COSY would show correlations between adjacent protons on the pyridine ring (H4', H5', H6'), allowing for their unambiguous assignment. No cross-peaks would be expected for the H2 proton on the pyrimidine ring as it is isolated.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom (one-bond ¹H-¹³C correlation). youtube.com This allows for the direct assignment of all protonated carbons in the structure by linking the assigned proton signals to their corresponding carbon signals.

Correlations from the pyridine protons (H2', H4') to the C6 carbon of the pyrimidine ring, definitively establishing the connectivity between the two rings.

Correlations from the pyrimidine H2 proton to the C4, C6, and potentially C5 carbons, confirming the structure of the pyrimidine core.

Correlations from the pyridine protons to other carbons within the pyridine ring, confirming its substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): The 2D NOESY experiment provides the same information as 1D NOE but for all protons simultaneously. rsc.org It maps all through-space correlations, which is critical for determining the three-dimensional structure and preferred conformation of the molecule in solution.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound and for gaining structural insights through fragmentation analysis. researchgate.net

HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), typically to within a few parts per million (ppm). acs.org This precision allows for the calculation of the unique elemental formula. For 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol (C₉H₆BrN₃O), HRMS would be used to confirm this exact formula by matching the experimental mass to the theoretical mass, distinguishing it from any other isomers or compounds with the same nominal mass. The presence of bromine would be confirmed by the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Table 2: Theoretical HRMS Data for 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol

| Formula | Isotope | Calculated Exact Mass (m/z) |

|---|---|---|

| C₉H₆⁷⁹BrN₃O | ⁷⁹Br | 266.9716 |

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). nih.gov Analyzing the resulting fragment ions provides a "fingerprint" of the molecule's structure and helps to confirm the connectivity of its constituent parts. sapub.org

Potential fragmentation pathways for 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol could include:

Loss of the bromine radical (•Br): A common fragmentation for brominated compounds.

Loss of carbon monoxide (CO): From the pyrimidin-4-one ring.

Cleavage of the C-C bond between the pyrimidine and pyridine rings: This would result in fragment ions corresponding to the brominated pyrimidine and the pyridine moieties.

Fission of the pyrimidine ring: Leading to smaller, characteristic fragment ions.

Vibrational Spectroscopy (FT-IR, Raman) and Electronic Spectroscopy (UV-Vis)

Vibrational and electronic spectroscopy provide information about the functional groups present and the conjugated electronic system of the molecule.

FT-IR (Fourier-Transform Infrared) and Raman Spectroscopy: FT-IR spectroscopy is used to identify the functional groups based on their characteristic vibrational frequencies. vandanapublications.comvandanapublications.com It is important to note that 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol can exist in tautomeric forms (pyrimidin-4-ol and pyrimidin-4(3H)-one). The pyrimidinone form is generally predominant for such heterocycles. The FT-IR spectrum would be expected to show characteristic absorption bands. researchgate.net Raman spectroscopy provides complementary data, especially for symmetric vibrations and skeletal modes of the aromatic rings.

Table 3: Predicted FT-IR Absorption Bands for 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H stretch | Aromatic rings |

| 3000-2800 | N-H stretch (broad) | Pyrimidinone N-H |

| ~1680-1650 | C=O stretch (strong) | Pyrimidinone amide |

| 1600-1450 | C=C and C=N stretch | Aromatic ring skeletal vibrations |

| 1200-1000 | C-N stretch | Aromatic amines/amides |

| 850-750 | C-H out-of-plane bend | Aromatic rings |

UV-Vis (Ultraviolet-Visible) Spectroscopy: UV-Vis spectroscopy measures the electronic transitions within a molecule. The conjugated system formed by the interconnected pyrimidine and pyridine rings would give rise to characteristic absorption bands in the UV region, typically between 200 and 400 nm. These absorptions correspond to π → π* and n → π* transitions. The position of the absorption maximum (λ_max) and the molar absorptivity (ε) are sensitive to the solvent and the specific substitution pattern on the aromatic rings.

Infrared Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. By measuring the absorption of infrared radiation at various frequencies, characteristic vibrational modes of specific bonds can be observed. For derivatives of 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol, IR spectroscopy provides crucial evidence for the presence of key structural motifs.

In the analysis of related 2-amino-5-bromo-4(3H)-pyrimidinone derivatives, distinct absorption bands confirm the pyrimidinone core structure. nih.gov The spectra typically exhibit strong absorption bands corresponding to C=O (carbonyl) stretching vibrations, usually in the range of 1685-1729 cm⁻¹. nih.gov The N-H stretching vibrations of the pyrimidinone ring and any amino substituents give rise to broad or sharp bands in the region of 3183-3440 cm⁻¹. nih.govresearchgate.net Furthermore, C-N stretching and other fingerprint region vibrations provide additional structural confirmation. nih.gov

Table 1: Characteristic Infrared Absorption Data for 5-Bromopyrimidinone Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference Compound Example |

|---|---|---|---|

| Amine (NH₂) | N-H Stretching | 3310-3440 | 5-Bromo-6-methyl-2-(piperidin-1-yl)pyrimidin-4-amine researchgate.net |

| Amide/Lactam (N-H) | N-H Stretching | ~3183 | 2-Amino-5-bromo-6-(2-(4-chlorophenyl)-2-hydroxyethyl)pyrimidin-4(3H)-one nih.gov |

| Carbonyl (C=O) | C=O Stretching | 1685-1729 | 2-Amino-5-bromo-6-(2-(4-chlorophenyl)-2-hydroxyethyl)pyrimidin-4(3H)-one nih.gov |

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of conjugated systems by measuring the absorption of light in the ultraviolet and visible regions. The π-electron systems of the pyrimidinone and pyridine rings in 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol give rise to characteristic electronic transitions.

The absorption bands observed for such aromatic and heteroaromatic compounds are typically attributed to π → π* (pi to pi-star) and n → π* (non-bonding to pi-star) transitions. researchgate.net For related conjugated systems like furo[2,3-b]pyridine (B1315467) derivatives, characteristic absorption bands appear in the 250 to 390 nm region. researchgate.net The exact position (λ_max) and intensity (molar absorptivity, ε) of these bands are sensitive to the solvent polarity and the nature of substituents on the heterocyclic rings, which can alter the energy levels of the molecular orbitals. Studying these electronic transitions is crucial for understanding the extent of conjugation and the electronic properties of the molecule.

Table 2: Expected Electronic Transitions for 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol

| Transition Type | Involved Orbitals | Expected Wavelength Range (nm) | Chromophore |

|---|---|---|---|

| π → π* | π → π* | 250 - 350 | Pyridinyl and Pyrimidinone Rings |

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a purified compound. This analysis provides a direct method to verify the empirical and molecular formula of a newly synthesized molecule, ensuring its stoichiometric integrity.

For various 5-bromopyrimidinone derivatives, the experimentally determined percentages of C, H, and N show excellent agreement with the calculated values based on their proposed molecular formulas. nih.govresearchgate.net This correspondence is a critical checkpoint in the characterization process, confirming that the correct elemental composition has been achieved. For instance, in the analysis of 2-Amino-5-bromo-6-(2-hydroxy-2-methylpropyl)pyrimidin-4(3H)-one, the calculated values were C, 36.66%; H, 4.61%; N, 16.03%, while the experimental findings were C, 36.45%; H, 4.33%; N, 15.78%, confirming the formula C₈H₁₂BrN₃O₂. nih.gov

Table 3: Comparison of Calculated and Found Elemental Compositions for a Related Derivative

| Element | Calculated (%) for C₈H₁₂BrN₃O₂ | Found (%) nih.gov |

|---|---|---|

| Carbon (C) | 36.66 | 36.45 |

| Hydrogen (H) | 4.61 | 4.33 |

X-ray Diffraction Crystallography for Solid-State Structure and Stereochemical Assignment

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, allowing for the absolute confirmation of a molecule's constitution and stereochemistry.

While a crystal structure for the exact title compound is not publicly available, analysis of the closely related compound 5-bromo-2-chloro-6-methylpyrimidin-4-amine (B1604975) demonstrates the power of this method. researchgate.net The study revealed that the compound crystallizes in the monoclinic crystal system with the space group P2₁/n. researchgate.net Such data provides an irrefutable structural proof and serves as a benchmark for computational modeling. For related pyridinone structures, XRD data routinely includes precise unit-cell parameters. researchgate.net

Table 4: Crystallographic Data for the Related Compound 5-bromo-2-chloro-6-methylpyrimidin-4-amine researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | Data not specified in abstract |

| b (Å) | Data not specified in abstract |

| c (Å) | Data not specified in abstract |

| α (°) | 90 |

| β (°) | Data not specified in abstract |

Advanced Chromatographic Separation and Purity Assessment Techniques (e.g., HPLC-UV, LC-MS)

High-performance liquid chromatography (HPLC) coupled with a UV detector is a cornerstone technique for assessing the purity of synthesized compounds. The method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. Purity is determined by the percentage of the total peak area attributed to the main compound.

For definitive identification, liquid chromatography is often coupled with mass spectrometry (LC-MS). nih.gov This hyphenated technique separates the compound from impurities while simultaneously providing its mass-to-charge ratio (m/z), which confirms the molecular weight. mdpi.com Reversed-phase liquid chromatography (RP-LC) is commonly employed for polar heterocyclic compounds. nih.gov Mass analysis is often performed using electrospray ionization (ESI), which is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, directly confirming the molecular mass of the analyte. mdpi.com The development of a robust LC-MS method involves optimizing the stationary phase, mobile phase composition, and gradient elution to achieve satisfactory separation. nih.gov

Table 5: Typical Parameters for LC-MS Purity and Identity Confirmation

| Technique/Parameter | Description | Common Application |

|---|---|---|

| Chromatography | Reversed-Phase HPLC | Separation of the target compound from starting materials, by-products, and other impurities. nih.gov |

| Detector 1 (UV) | Diode Array Detector (DAD) or UV-Vis Detector | Quantifies the compound based on its UV absorbance and assesses purity by peak area percentage. |

| Ionization Source | Electrospray Ionization (ESI) | Generates charged ions from the eluted compound for MS analysis, often forming [M+H]⁺. mdpi.com |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or similar | Separates ions based on their mass-to-charge ratio (m/z) to confirm the molecular weight of the compound. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via multicomponent reactions (MCRs) involving pyridine and pyrimidine precursors. For example, similar brominated pyrimidines are synthesized using aldehydes, cyanacetamide, and methanesulfonamide derivatives under reflux in ethanol with K₂CO₃ as a base . Optimization involves adjusting stoichiometry, temperature (e.g., 150°C for cyclization), and catalysts (e.g., Pd for cross-coupling). TLC monitoring ensures intermediate formation before final purification via recrystallization .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Answer : Use a combination of ¹H/¹³C NMR to identify substituent positions (e.g., bromine and pyridinyl groups) and HRMS for molecular weight confirmation. Comparative studies with analogs (e.g., 2-amino-5-bromo-6-methyl-4-pyrimidinol) show that DFT calculations at the B3LYP/6-31G* level predict electronic properties, while IR spectroscopy detects functional groups like hydroxyls . X-ray crystallography is recommended for resolving ambiguities in tautomeric forms .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity and binding affinity in medicinal chemistry applications?

- Answer : Bromine enhances electrophilic aromatic substitution (EAS) reactivity at the pyrimidine ring, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura). In SAR studies, bromine at the 5-position increases steric bulk, improving binding to kinase ATP pockets compared to chloro analogs . Docking simulations using PyMol or AutoDock should compare binding modes with and without bromine to quantify affinity changes .

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) between studies be resolved?

- Answer : Discrepancies often arise from solvent effects or tautomerism. For instance, hydroxyl protons may exhibit variable shifts in DMSO-d₆ vs. CDCl₃. A 2025 study resolved similar issues by synthesizing deuterated analogs and performing variable-temperature NMR to track tautomeric equilibria . Cross-referencing with computational NMR predictions (e.g., Gaussian) also aids validation .

Q. What strategies mitigate solubility challenges during biological assays?

- Answer : Salt formation (e.g., hydrochloride) or co-solvent systems (DMSO/PEG-400) improve aqueous solubility. For analogs like 3-bromo-4-methylpyridin-2-ol, micronization via spray drying enhanced bioavailability. Solubility parameters (Hansen solubility parameters) should be calculated to identify optimal solvents .

Q. How can multi-step syntheses be designed to incorporate this compound into complex heterocycles?

- Answer : Use 5-Bromo-6-(pyridin-3-yl)pyrimidin-4-ol as a scaffold in Pd-catalyzed cross-couplings (e.g., with aryl boronic acids) to append pharmacophores. For example, a 2023 study fused similar pyrimidines with pyrrolo[2,3-d]pyrimidinones via sequential Suzuki and Buchwald-Hartwig reactions, achieving yields >70% with Pd(OAc)₂/XPhos . Purification via flash chromatography (silica gel, EtOAc/hexane) ensures product integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.